molecular formula C10H11BN2O3 B11743848 2-Methoxy-4-(1H-pyrazol-1-yl)phenylboronic acid

2-Methoxy-4-(1H-pyrazol-1-yl)phenylboronic acid

Cat. No.: B11743848
M. Wt: 218.02 g/mol
InChI Key: LGDMQFAYQWQKHO-UHFFFAOYSA-N
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Description

2-Methoxy-4-(1H-pyrazol-1-yl)phenylboronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a methoxy group, a pyrazolyl group, and a boronic acid moiety attached to a phenyl ring. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(1H-pyrazol-1-yl)phenylboronic acid typically involves the coupling of a pyrazole derivative with a boronic acid precursor. One common method involves the Suzuki-Miyaura cross-coupling reaction, where a halogenated pyrazole is reacted with a boronic acid in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(1H-pyrazol-1-yl)phenylboronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid moiety can be oxidized to form boronic esters or boronic anhydrides.

    Reduction: The compound can be reduced to form the corresponding boronate ester.

    Substitution: The methoxy and pyrazolyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Boronic esters or anhydrides.

    Reduction: Boronate esters.

    Substitution: Substituted phenylboronic acids with various functional groups.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(1H-pyrazol-1-yl)phenylboronic acid involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool for studying enzyme activity and inhibition. Additionally, the pyrazolyl group can interact with various biological receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-4-(1H-pyrazol-1-yl)phenylboronic acid stands out due to its unique combination of functional groups, which confer distinct reactivity and biological activity. The presence of both a methoxy group and a pyrazolyl group on the phenyl ring enhances its versatility in synthetic applications and its potential as a therapeutic agent.

Properties

Molecular Formula

C10H11BN2O3

Molecular Weight

218.02 g/mol

IUPAC Name

(2-methoxy-4-pyrazol-1-ylphenyl)boronic acid

InChI

InChI=1S/C10H11BN2O3/c1-16-10-7-8(13-6-2-5-12-13)3-4-9(10)11(14)15/h2-7,14-15H,1H3

InChI Key

LGDMQFAYQWQKHO-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)N2C=CC=N2)OC)(O)O

Origin of Product

United States

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